Triphenylmethanol
Overview
Description
Triphenylmethanol, also known as triphenylcarbinol and TrOH, is an organic compound . It is a white crystalline solid that is insoluble in water and petroleum ether, but well soluble in ethanol, diethyl ether, and benzene . In strongly acidic solutions, it produces an intensely yellow color, due to the formation of a stable “trityl” carbocation .
Synthesis Analysis
Triphenylmethanol can be synthesized using Grignard reagents, which are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . The reaction involves the addition of the Grignard reagent to a carbonyl compound, followed by acid hydrolysis .Molecular Structure Analysis
Triphenylmethanol features three phenyl (Ph) rings and an alcohol group bound to a central tetrahedral carbon atom . All three C–Ph bonds are typical of sp3 - sp2 carbon-carbon bonds with lengths of approximately 1.47 Å, while the C–O bond length is approximately 1.42 Å .Chemical Reactions Analysis
Triphenylmethanol reacts with acetyl chloride, not to give the ester, but triphenylmethyl chloride . The three phenyl groups also offer steric protection. Reaction with hydrogen peroxide gives an unusually stable hydroperoxide .Physical And Chemical Properties Analysis
Triphenylmethanol has a molar mass of 260.33 g/mol . It is a white crystalline solid with a density of 1.199 g/cm3 . It has a melting point of 160 to 163 °C and a boiling point of 360 to 380 °C .Scientific Research Applications
Photoactivatable Aggregation-Induced Emission Triphenylmethanol (TPOH) has been discovered to exhibit strong blue fluorescence on a solid surface after UV irradiation at 254 nm. This fluorescence is reversible and can be quenched by UV irradiation at 365 nm. This property allows TPOH to be applied in rewritable photopatterning tuned by UV light, presenting potential applications in optical data storage and display technologies (Zheng et al., 2017).
Radical Species Formation in Subcritical Water Research has shown that triphenylmethanol can generate a radical species, triphenylmethyl radical, in subcritical and supercritical water without any radical initiator. This radical formation was confirmed by direct electron spin resonance (ESR) measurement, suggesting potential applications in chemical synthesis and reaction mechanism studies (Kobiro et al., 2009).
Grignard Synthesis and Laboratory Techniques Triphenylmethanol is synthesized using the Grignard reagent phenyl magnesium bromide in a reaction with benzophenone, followed by acid work-up. This synthesis involves laboratory techniques like reflux, vacuum filtration, and decantation, highlighting its importance in organic chemistry education and research (Zhang, 2015).
Applications in Organic Synthesis Triphenylmethanol is used in various applications in organic synthesis. Its derivatives, especially triphenylmethyl, are important in the field of dyestuffs and as protecting groups in organic synthesis. They are utilized for their ability to easily form a stabilized cation, with applications in bioconjugation, cross-linking, mass-spectrometry, fluorescence, and optics (Shchepinov & Korshun, 2003).
Host-Guest Selectivity in Crystallography In the field of crystallography, triphenylmethanol has been used to study host-guest selectivity. For example, it has been employed as an additive to change the composition of mother liquors systematically in the separation of picolinium chlorides, contributing to advancements in crystal engineering (Batisai et al., 2016).
Chemoselective Tritylation of Alcohols In the context of catalysis, triphenylmethanol has been used in the chemoselective tritylation of alcohols, demonstrating a protocol's chemoselectivity and mildness. This highlights its role in developing more efficient and selective synthetic methods (Reddy et al., 2008).
Ultrasound Irradiation in Synthesis The synthesis of triphenylmethanol under ultrasound irradiation has shown advantages like short reaction time, simple operation, and high yield. This suggests its potential in improving efficiency in organic synthesis processes (Wen-qing, 2008).
Safety And Hazards
Future Directions
Triphenylmethanol is a base structure in a large number of organic compounds, such as organic dyes or pH indicators . Its synthesis is often used to illustrate the Grignard reaction . The sulfamide derivative of triphenylmethanol was synthesized and investigated for selective interactions with crown ethers of different dimensionality .
properties
IUPAC Name |
triphenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTRCELOJRDYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058803 | |
Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White to cream crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triphenylcarbinol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21794 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000003 [mmHg] | |
Record name | Triphenylcarbinol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21794 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triphenylmethanol | |
CAS RN |
76-84-6 | |
Record name | Triphenylmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylcarbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPHENYLMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4050 | |
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Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.899 | |
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Record name | TRIPHENYLCARBINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U97Q0OU9KB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Citations
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